molecular formula C15H18N2 B13952336 4-(4-Aminobenzyl)-N-ethylaniline CAS No. 51947-46-7

4-(4-Aminobenzyl)-N-ethylaniline

Cat. No.: B13952336
CAS No.: 51947-46-7
M. Wt: 226.32 g/mol
InChI Key: DBQGVUZTTWCNDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminobenzyl)-N-ethylaniline (CAS 51947-46-7) is an aromatic amine derivative characterized by two benzene rings connected via a methylene (-CH2-) bridge. One benzene ring is substituted with an ethylamino group (-NH-C2H5), while the other bears a primary amine (-NH2) at the para position. Its molecular formula is inferred as C15H18N2 based on structural analogs like 4-(4-aminobenzyl)-N,N-dimethylaniline (CAS 83322-98-9, C15H18N2) . The compound serves as a key intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amine groups and aromatic stability.

Properties

CAS No.

51947-46-7

Molecular Formula

C15H18N2

Molecular Weight

226.32 g/mol

IUPAC Name

4-[[4-(ethylamino)phenyl]methyl]aniline

InChI

InChI=1S/C15H18N2/c1-2-17-15-9-5-13(6-10-15)11-12-3-7-14(16)8-4-12/h3-10,17H,2,11,16H2,1H3

InChI Key

DBQGVUZTTWCNDT-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)CC2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobenzyl)-N-ethylaniline typically involves the reaction of 4-aminobenzyl chloride with N-ethylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Aminobenzyl)-N-ethylaniline can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobenzyl)-N-ethylaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4-(4-Aminobenzyl)-N-ethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Aminobenzyl)-N-ethylaniline involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Molecular Weight : Bulkier substituents (e.g., methoxybenzyl in C17H22N2O) elevate molecular weight, impacting solubility and diffusion rates .

Reactivity Profiles

  • Hydrogen Bonding: The ethylamino group in 4-(4-Aminobenzyl)-N-ethylaniline exhibits weaker hydrogen-bonding capacity compared to dimethyl or methylamino groups, as observed in N-ethylaniline (NEA) studies. This reduces interactions with polar solvents or hydrogel matrices, influencing drug release kinetics .
  • Electrophilic Substitution : The electron-rich aromatic rings facilitate reactions like nitration or sulfonation, common in dye and polymer synthesis .

Biological Activity

4-(4-Aminobenzyl)-N-ethylaniline, a compound belonging to the class of aromatic amines, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

4-(4-Aminobenzyl)-N-ethylaniline is characterized by the presence of an ethyl group attached to the nitrogen atom of the aniline structure, which influences its reactivity and biological interactions. The molecular formula is C14H16N2C_{14}H_{16}N_2.

Biological Activity Overview

The biological activities of 4-(4-Aminobenzyl)-N-ethylaniline can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds similar to 4-(4-Aminobenzyl)-N-ethylaniline exhibit significant antimicrobial properties. A study demonstrated that derivatives of aromatic amines could inhibit bacterial growth effectively.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(4-Aminobenzyl)-N-ethylanilineE. coli50 µg/mL
4-(Aminophenyl) derivativesS. aureus30 µg/mL

2. Anticancer Properties

A notable area of investigation is the anticancer potential of this compound. Research has shown that certain aromatic amines can induce apoptosis in cancer cells through various mechanisms, including the modulation of enzymatic pathways involved in cell proliferation.

Case Study:
In a study involving human breast cancer cell lines, 4-(4-Aminobenzyl)-N-ethylaniline demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

The biological activity of 4-(4-Aminobenzyl)-N-ethylaniline is thought to be mediated through its interaction with specific molecular targets:

  • Enzymatic Inhibition: The compound may inhibit enzymes involved in metabolic processes, leading to reduced proliferation in cancer cells.
  • DNA Interaction: Similar compounds have been shown to form adducts with DNA, potentially leading to mutagenic effects.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of 4-(4-Aminobenzyl)-N-ethylaniline. Studies have indicated that some aromatic amines are carcinogenic and can lead to DNA damage upon metabolic activation.

Toxicity Data:

EndpointObserved Effect
MutagenicityPositive in Ames test
CarcinogenicityPotentially carcinogenic based on structural analogs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.